REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:11])[c:4]([CH3:10])[c:5]([OH:9])[c:6]([CH3:8])[cH:7]1.[C:12](=[O:13])([O-:14])[O-:15].[CH3:18][I:19].[CH3:20][C:21](=[O:22])[CH3:23].[Cl:24][CH2:25][Cl:26].[K+:16].[K+:17]>>[Br:1][c:2]1[c:3]([CH3:11])[c:4]([CH3:10])[c:5]([O:9][CH3:12])[c:6]([CH3:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)c(C)c(C)c1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CI
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(C)cc(Br)c(C)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |